
FMOC-ARG(PBF)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-fluorenylmethoxycarbonyl-L-arginine-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl is a derivative of the amino acid arginine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is known for its stability and effectiveness in protecting the side chain of arginine during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethoxycarbonyl-L-arginine-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl typically involves the protection of the arginine side chain with the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl group. This is followed by the attachment of the 9-fluorenylmethoxycarbonyl group to the amino terminus of the arginine. The reaction conditions often involve the use of solvents such as dichloromethane and N,N-dimethylformamide, and reagents like trifluoroacetic acid for deprotection .
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient assembly of peptide chains. The use of solid-phase synthesis techniques, where the peptide is assembled on an insoluble resin, is common. This method allows for the easy removal of by-products and excess reagents through simple filtration and washing steps .
化学反応の分析
Types of Reactions: The compound undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the protecting groups using acids like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as 1-hydroxybenzotriazole.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for deprotection of the 9-fluorenylmethoxycarbonyl group.
1-Hydroxybenzotriazole: Used as a coupling reagent in peptide bond formation.
Major Products: The major products formed from these reactions are peptides with the desired sequence of amino acids. The protecting groups are removed to yield the final peptide product .
科学的研究の応用
Chemistry: In chemistry, the compound is used in the synthesis of peptides for research purposes. It allows for the precise assembly of peptide chains, which are essential for studying protein structure and function .
Biology: In biological research, peptides synthesized using this compound are used to study cell signaling pathways and protein interactions. These peptides can serve as probes to investigate the roles of specific amino acids in biological processes .
Medicine: In medicine, peptides synthesized using this compound are used in the development of new drugs. These peptides can act as therapeutic agents or as components of vaccines .
Industry: In the industrial sector, the compound is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery and tissue engineering .
作用機序
The compound exerts its effects by protecting the side chain of arginine during peptide synthesis. The 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl group prevents unwanted side reactions, ensuring the correct assembly of the peptide chain. The 9-fluorenylmethoxycarbonyl group is used as a temporary protecting group for the amino terminus, which is removed during the synthesis process to allow for the formation of peptide bonds .
類似化合物との比較
- 9-Fluorenylmethoxycarbonyl-L-lysine-2,2,5,7,8-pentamethyl-chroman-6-sulfonyl chloride
- 9-Fluorenylmethoxycarbonyl-L-ornithine-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl
Uniqueness: The uniqueness of 9-fluorenylmethoxycarbonyl-L-arginine-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl lies in its ability to protect the side chain of arginine effectively during peptide synthesis. This ensures the correct assembly of peptides containing arginine, which is crucial for studying the structure and function of proteins .
特性
CAS番号 |
15445-77-9 |
|---|---|
分子式 |
C36H34Cl4N6O8S2 |
分子量 |
884.622 |
IUPAC名 |
1-(4-acetylpiperazin-1-yl)ethanone;O-(3-nitrophenyl) N-[(3,4-dichlorophenyl)methyl]carbamothioate |
InChI |
InChI=1S/2C14H10Cl2N2O3S.C8H14N2O2/c2*15-12-5-4-9(6-13(12)16)8-17-14(22)21-11-3-1-2-10(7-11)18(19)20;1-7(11)9-3-5-10(6-4-9)8(2)12/h2*1-7H,8H2,(H,17,22);3-6H2,1-2H3 |
InChIキー |
BMAJSXZTTXDMNV-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C(=O)C.C1=CC(=CC(=C1)OC(=S)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-].C1=CC(=CC(=C1)OC(=S)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,6S,11S,12S,15S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene](/img/structure/B579426.png)
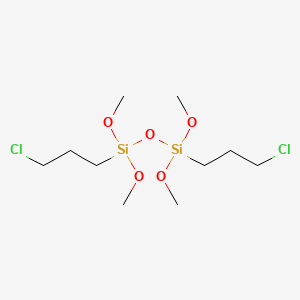
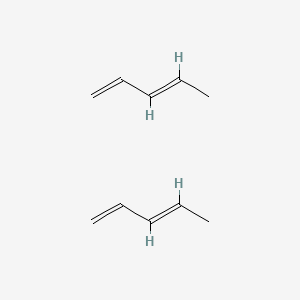
![Spiro[3.5]nona-1,6-diene-2-carboxamide](/img/structure/B579434.png)
![(1R,4R,6R,7R,10S,14S,16S,18R,19S)-10,14,16,18-tetrahydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B579435.png)
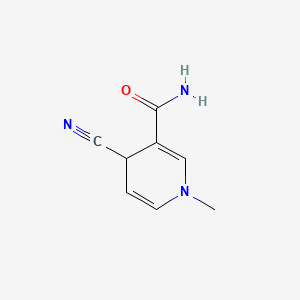
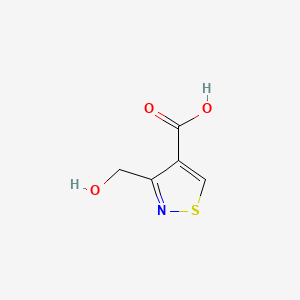
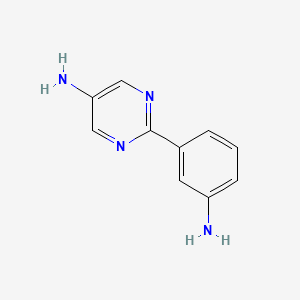
![Imidazo[1,5,4-EF][1,5]benzodiazepine](/img/structure/B579442.png)
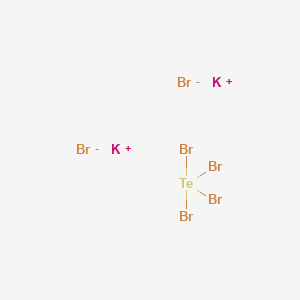
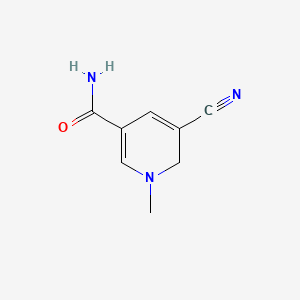
![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)
